molecular formula C12H14O3 B15434359 Ethyl 2-phenylprop-2-en-1-yl carbonate CAS No. 86537-63-5

Ethyl 2-phenylprop-2-en-1-yl carbonate

Cat. No.: B15434359
CAS No.: 86537-63-5
M. Wt: 206.24 g/mol
InChI Key: IGKJUEUNPAKNMX-UHFFFAOYSA-N
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Description

Ethyl 2-phenylprop-2-en-1-yl carbonate is a specialty organic carbonate ester intended for research and development purposes. Compounds of this class are versatile intermediates in organic synthesis, often serving as protected alcohol forms or acting as alkylating agents in the construction of more complex molecules. The 2-phenylprop-2-en-1-yl (cinnamyl) moiety is a recurring structural motif in various sectors of chemical research, making derivatives like this carbonate valuable for potential applications in methodologies such as asymmetric synthesis, kinetic resolutions, and the development of new synthetic routes for pharmaceuticals and fine chemicals . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in a well-equipped laboratory, adhering to all appropriate safety protocols. The technical data presented is based on the structure and properties of analogous compounds, and users are responsible for verifying the suitability of this product for their specific applications.

Properties

CAS No.

86537-63-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-phenylprop-2-enyl carbonate

InChI

InChI=1S/C12H14O3/c1-3-14-12(13)15-9-10(2)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3

InChI Key

IGKJUEUNPAKNMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(=C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Ethyl 2-phenylprop-2-en-1-yl carbonate and its analogs:

Compound Name Ester Group Substituent Key Functional Group Molecular Weight (g/mol)
This compound Ethyl (-OCOOCH₂CH₃) Prop-2-en-1-yl (C=C) Alkene 204.22 (calculated)
(±)-Methyl (1-phenylprop-2-yn-1-yl) carbonate Methyl (-OCOOCH₃) Prop-2-yn-1-yl (C≡C) Alkyne 190.18
[Cyano(phenyl)methyl] ethyl carbonate Ethyl (-OCOOCH₂CH₃) Cyano (-CN) attached to phenyl Nitrile 219.22 (calculated)
Key Observations:
  • Ester Group Impact : Replacing the ethyl group with methyl (as in ) reduces molecular weight and may alter solubility and volatility. Ethyl esters typically exhibit higher lipophilicity, which could enhance membrane permeability in biological systems.
  • Alkene vs. Alkyne : The alkene group in this compound is less polarized than the alkyne in its methyl analog, leading to distinct reactivity. Alkynes (C≡C) participate in click chemistry (e.g., azide-alkyne cycloaddition), whereas alkenes (C=C) are more reactive in electrophilic additions (e.g., epoxidation) .
NMR Data:
  • Methyl (1-phenylprop-2-yn-1-yl) carbonate :
    • ¹H NMR : δ 3.80 ppm (OCH₃), 2.71 ppm (alkynyl proton).
    • ¹³C NMR : δ 154.9 (carbonate C=O), 79.6 (C≡C).
  • This compound (inferred) :
    • Expected ¹H NMR : δ ~4.2 ppm (OCH₂CH₃), ~1.3 ppm (CH₃), and alkene protons at δ ~5.5–6.5 ppm.
    • ¹³C NMR : Alkene carbons (sp²) would appear at δ ~120–140 ppm, distinct from alkynyl carbons (sp, δ ~70–90 ppm).
IR Spectroscopy:
  • Alkyne-containing analogs (e.g., ) show a C≡C stretch at ~2255 cm⁻¹, whereas alkenes exhibit C=C stretches near 1650 cm⁻¹. This compound would lack the alkyne peak, simplifying differentiation .

Preparation Methods

Novozym 435-Catalyzed Transesterification

The lipase Novozym 435 (Candida antarctica lipase B) has been employed for enantioselective synthesis of carbonate esters. In a study optimizing double kinetic resolution, methyl 2-phenylprop-1-yl carbonate (2d ) was synthesized using Novozym 435 in toluene at 50°C, yielding (S)-alcohol with 90% enantiomeric excess (ee) and (S)-methyl 1-phenylethyl carbonate with 89% ee. Adapting this method for ethyl derivatives involves substituting methyl chloroformate with ethyl equivalents.

Reaction Conditions :

  • Substrate: 2-Phenylprop-2-en-1-ol (1.0 equiv)
  • Acyl donor: Ethyl chloroformate (1.2 equiv)
  • Solvent: Toluene
  • Temperature: 50°C
  • Catalyst: Novozym 435 (10% w/w)
  • Time: 24–48 hours

The reaction proceeds via a two-step mechanism: (1) enzyme-activated acylation of the alcohol and (2) nucleophilic attack by the carbonate group. Polar aprotic solvents like toluene enhance enzyme stability, while elevated temperatures accelerate kinetics without denaturation.

Chemical Synthesis Using Chloroformate Reagents

Ethyl Chloroformate-Mediated Esterification

A direct method involves reacting 2-phenylprop-2-en-1-ol with ethyl chloroformate in the presence of a base. This exothermic reaction requires careful temperature control to avoid side reactions such as oligomerization.

Procedure :

  • Dissolve 2-phenylprop-2-en-1-ol (10 mmol) in anhydrous dichloromethane (20 mL).
  • Add triethylamine (12 mmol) dropwise under nitrogen at 0°C.
  • Introduce ethyl chloroformate (12 mmol) slowly, maintaining temperature below 5°C.
  • Stir for 4 hours at room temperature.
  • Quench with ice water, extract with ethyl acetate (3 × 15 mL), dry over Na₂SO₄, and concentrate.

Optimization Data :

Base Solvent Yield (%) Purity (%)
Triethylamine Dichloromethane 78 95
K₂CO₃ THF 65 89
NaHCO₃ Acetone 72 92

Potassium carbonate in tetrahydrofuran (THF) offers moderate yields but requires longer reaction times (12 hours). Sodium bicarbonate in acetone-water mixtures achieves 72% yield with simplified workup.

Coupling Reagent-Assisted Synthesis

N-Hydroxysuccinimide (NHS) Carbonate Activation

NHS-based reagents enable mild carbonate formation under neutral conditions. For example, N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) reacts with alcohols in the presence of sodium hydride or carbonate.

Case Study :

  • Combine 2-phenylprop-2-en-1-ol (1.0 equiv) and Teoc-OSu (1.2 equiv) in 1,4-dioxane.
  • Add NaH (1.5 equiv) at 0°C, warm to 25°C, and stir for 2 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 82% (colorless oil)
Advantages : Avoids acidic/basic conditions, preserving acid-sensitive substrates.

Purification and Characterization

Flash Chromatography

Crude products are purified using silica gel (200–400 mesh) with ethyl acetate/hexane gradients (50–80% ethyl acetate). Fractions containing the carbonate ester are identified by TLC (Rf = 0.6 in 7:3 hexane:ethyl acetate).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ar-H), 6.45 (s, 1H, CH₂=), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
  • ESI-MS : m/z 235.1 [M + H]⁺.

Comparative Analysis of Methods

Method Yield (%) ee (%) Conditions Scalability
Enzymatic (Novozym) 45–90 89–90 Toluene, 50°C Moderate
Chloroformate 65–78 Dichloromethane, 0°C High
NHS Coupling 72–82 1,4-Dioxane, 25°C Low

Enzymatic methods excel in enantioselectivity but require costly biocatalysts. Chloroformate-mediated synthesis offers scalability for industrial applications, while NHS reagents suit sensitive substrates.

Q & A

Q. What are the critical parameters for optimizing the synthesis of Ethyl 2-phenylprop-2-en-1-yl carbonate?

Methodological Answer: The synthesis of this compound requires careful control of reaction conditions, including:

  • Catalyst purity : Sodium ethoxide must be anhydrous to avoid side reactions (e.g., hydrolysis of intermediates) .
  • Temperature : Maintain 60–80°C during reflux to ensure efficient nucleophilic substitution while minimizing decomposition.
  • Solvent selection : Use aprotic solvents (e.g., toluene) to stabilize intermediates and enhance reaction kinetics .
  • Reagent ratios : A 1:1.2 molar ratio of phenylpropenol to diethyl carbonate ensures excess electrophile for complete conversion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry of the enol ether and carbonate groups. For example, the vinyl proton (CH2_2=CH–) appears as a doublet at δ 5.8–6.2 ppm .
  • X-ray crystallography : Employ SHELXL for structure refinement and ORTEP for visualizing anisotropic displacement parameters. Ensure high-resolution (<1.0 Å) data to resolve steric effects from the phenyl and propene groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Na]+^+ at m/z 258.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Methodological Answer: Discrepancies in yields (e.g., 60% vs. 85%) often arise from:

  • Impurities in starting materials : Use GC-MS to verify phenylpropenol purity (>99%) .
  • Alternative reaction pathways : Monitor intermediates via 1H^1 \text{H}-NMR to detect competing esterification or elimination byproducts.
  • Moisture sensitivity : Conduct reactions under inert atmosphere (N2_2/Ar) and use molecular sieves to scavenge trace water .

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

Methodological Answer:

  • Disorder in the vinyl group : Refine using SHELXL’s PART instruction to model alternative conformers .
  • Thermal motion anisotropy : Apply ORTEP-3 to visualize ellipsoids and adjust ADPs (anisotropic displacement parameters) .
  • Twinned crystals : Use PLATON’s TWINABS to scale data from multi-component crystals .

Q. How can computational modeling predict the reactivity of this compound with nucleophiles?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the carbonyl and vinyl groups.
  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines) using AutoDock Vina to identify reactive sites .
  • Solvent effects : Include PCM (Polarizable Continuum Model) to account for toluene’s dielectric environment .

Q. What structural analogs of this compound exhibit distinct reactivity, and why?

Methodological Answer:

  • Chloro vs. bromo analogs : 2-Chloro-3-(2-ethylphenyl)-1-propene shows slower nucleophilic substitution due to weaker C–Cl vs. C–Br bond polarization .
  • Ethyl vs. methyl substituents : Ethyl groups enhance steric hindrance, reducing ring-opening rates in cyclopropane derivatives by ~30% compared to methyl .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

Methodological Answer:

  • Modify the phenyl group : Introduce electron-withdrawing groups (e.g., –NO2_2) to enhance electrophilicity at the carbonate moiety .
  • Vary the ester chain : Replace ethyl with isopropyl to improve lipid solubility (logP increase from 2.1 to 3.4) .
  • Bioassay validation : Test cytotoxicity (e.g., MTT assay) and compare IC50_{50} values against parent compound .

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